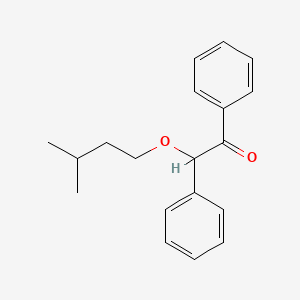
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one is an organic compound with a complex structure that includes a diphenylethanone core substituted with a 3-methylbutoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutoxy)-1,2-diphenylethan-1-one typically involves the reaction of 1,2-diphenylethanone with 3-methylbutanol in the presence of a suitable catalyst. One common method is the use of acid catalysts to facilitate the etherification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of heterogeneous catalysts can also enhance the efficiency of the process by providing a reusable and stable catalytic system.
化学反応の分析
Types of Reactions
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 2-(3-Methylbutoxy)-1,2-diphenylethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(3-Methylbutoxy)-1,3-benzodithiole: Used for introducing cyclic dithioacetal functions.
3-Methylbutoxyacetic acid: Known for its reactivity with strong oxidizing acids.
Oxypeucedanin hydrate: A related compound with a similar 3-methylbutoxy group.
Uniqueness
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
22499-14-5 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC名 |
2-(3-methylbutoxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C19H22O2/c1-15(2)13-14-21-19(17-11-7-4-8-12-17)18(20)16-9-5-3-6-10-16/h3-12,15,19H,13-14H2,1-2H3 |
InChIキー |
BCLVPRVYAKBMJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
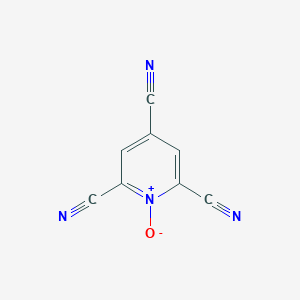
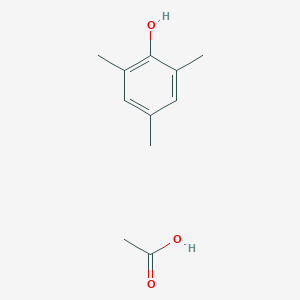

![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
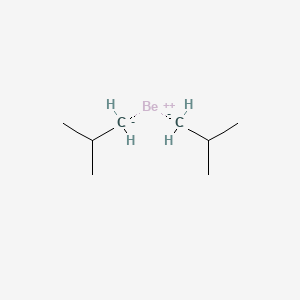



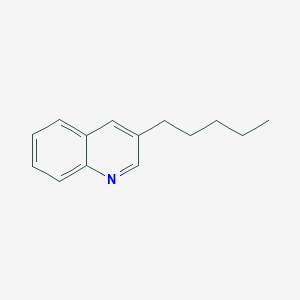


![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
